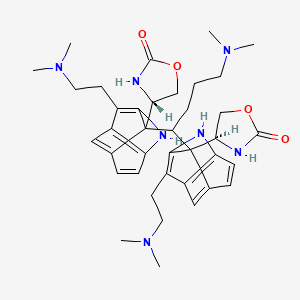
Isotetrandrine N-2'-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotetrandrine N-2’-oxide is a natural alkaloid compound derived from the roots of Stephania tetrandra S. Moore . It has a molecular formula of C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
作用機序
Target of Action
Isotetrandrine N-2’-oxide is known to inhibit Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by releasing arachidonic acid, which is then converted into pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction and other physiological responses.
Mode of Action
Isotetrandrine N-2’-oxide interacts with its targets, PLA2 and α1 adrenoceptor, leading to their inhibition . This inhibition can result in the suppression of the inflammatory response and modulation of smooth muscle contraction.
Biochemical Pathways
The primary biochemical pathway affected by Isotetrandrine N-2’-oxide is the arachidonic acid pathway . By inhibiting PLA2, Isotetrandrine N-2’-oxide prevents the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, by inhibiting the α1 adrenoceptor, it can affect the adrenergic signaling pathway, potentially leading to changes in smooth muscle contraction.
Result of Action
The inhibition of PLA2 and α1 adrenoceptor by Isotetrandrine N-2’-oxide can lead to a reduction in the inflammatory response and modulation of smooth muscle contraction . In a study on Parkinson’s disease, it was found that Isotetrandrine N-2’-oxide showed neuroprotective effects via anti-inflammation and antiapoptosis .
Action Environment
The action of Isotetrandrine N-2’-oxide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that it may be more effective in certain biological environments . .
生化学分析
Biochemical Properties
Isotetrandrine N-2’-oxide is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s pKa is predicted to be 7.12±0.20
Molecular Mechanism
Isotetrandrine, a related compound, has been shown to decrease the expression of p-NF-κB and NF-κB in MOLT-4 and MOLT-4/DNR T cells .
Metabolic Pathways
A study on isotetrandrine, a related compound, showed that it is metabolized mainly via two pathways: N-demethylation and isoquinoline ring oxidation .
準備方法
Synthetic Routes and Reaction Conditions: Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra S. Moore, followed by its chemical oxidation. The process includes several purification steps to ensure high purity and yield.
Types of Reactions:
Oxidation: Isotetrandrine N-2’-oxide can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced back to isotetrandrine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, chloroform.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles, solvents like acetone or ethanol.
Major Products Formed:
- Oxidized derivatives of isotetrandrine N-2’-oxide.
- Reduced form, isotetrandrine.
- Substituted derivatives with different functional groups.
科学的研究の応用
類似化合物との比較
Isotetrandrine N-2’-oxide is unique compared to other similar alkaloid compounds due to its specific structural features and biological activities. Some similar compounds include:
Isotetrandrine N-2’-oxide stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for further research and development.
特性
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSQIGOCSEXEF-HMRFYLJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)


